- Preparation and formulation of O-desmethyl venlafaxine enantiomers, World Intellectual Property Organization, , ,
Cas no 93413-69-5 (D,L-Venlafaxine)

D,L-Venlafaxine structure
商品名:D,L-Venlafaxine
CAS番号:93413-69-5
MF:C17H27NO2
メガワット:277.401785135269
CID:61628
D,L-Venlafaxine 化学的及び物理的性質
名前と識別子
-
- 1-(2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl)cyclohexanol
- 1-[2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol
- (?-1-[a-[(dimethylamino)methyl]-p-methoxybenzyl]cyclohexanol
- N,N-dimethyl-2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)ethylamine
- venlafexine
- D,L-Venlafaxine
- Venlafaxine
- Wy 45030
- [2-Dimethylamino-1-(4-methoxyphenyl)-ethyl]cyclohexan-1-ol
- 1-[2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol (ACI)
- Cyclohexanol, 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-, (±)- (ZCI)
- (±)-Venlafaxine
- 1-[2-Dimethylamino(4-methoxyphenyl)ethyl] cyclohexanol
- Kanghong
- Trevilor
- Velafax
- Venlafaxin
- Venlafaxine XR
- Venlor
-
- インチ: 1S/C17H27NO2/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14/h7-10,16,19H,4-6,11-13H2,1-3H3
- InChIKey: PNVNVHUZROJLTJ-UHFFFAOYSA-N
- ほほえんだ: OC1(CCCCC1)C(CN(C)C)C1C=CC(OC)=CC=1
計算された属性
- せいみつぶんしりょう: 277.20400
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 279
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: Powder
- ゆうかいてん: 72-74°C
- ふってん: 397.6°C at 760 mmHg
- PSA: 32.70000
- LogP: 3.03560
D,L-Venlafaxine セキュリティ情報
- セキュリティの説明: S37/39; S26
-
危険物標識:
- リスク用語:R36/37/38; R20/22
- ちょぞうじょうけん:Please store the product under the recommended conditions in the Certificate of Analysis.
D,L-Venlafaxine 税関データ
- 税関コード:2922509090
- 税関データ:
中国税関コード:
2922509090概要:
2922509090.他のアミノアルコールフェノール類/アミノ酸フェノール類及び他の酸素含有アミノ化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:AB。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査要約:
2922509090。他のアミノアルコールフェノール、アミノ酸フェノール、その他の酸素機能を有するアミノ化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
D,L-Venlafaxine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-2129-25mg |
Venlafaxine |
93413-69-5 | 25mg |
$130.0 | 2022-04-26 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | V873648-25mg |
Venlafaxine |
93413-69-5 | 99% | 25mg |
¥698.00 | 2022-01-13 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T22453-200 mg |
Venlafaxine |
93413-69-5 | 99.62% | 200mg |
¥2537.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T22453-5 mg |
Venlafaxine |
93413-69-5 | 99.62% | 5mg |
¥377.00 | 2022-04-26 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | V873648-bulk |
Venlafaxine |
93413-69-5 | 99% | bulk |
¥POA | 2022-01-13 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | V873648-5mg |
Venlafaxine |
93413-69-5 | 99% | 5mg |
¥397.00 | 2022-01-13 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T22453-25mg |
Venlafaxine |
93413-69-5 | 99.62% | 25mg |
¥ 750 | 2023-09-07 | |
YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP80132-5mg |
Venlafaxine |
93413-69-5 | 98.0% | 5mg |
¥100 | 2021-05-07 | |
Enamine | EN300-708795-0.1g |
1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol |
93413-69-5 | 0.1g |
$890.0 | 2023-06-02 | ||
MedChemExpress | HY-B0196-5mg |
Venlafaxine |
93413-69-5 | 99.94% | 5mg |
¥261 | 2024-04-16 |
D,L-Venlafaxine 合成方法
ごうせいかいろ 1
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; 1 h, 10 °C
リファレンス
ごうせいかいろ 2
はんのうじょうけん
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; heated
1.2 Catalysts: Cuprous iodide ; 15 min
1.3 Solvents: Tetrahydrofuran ; -40 °C; 4 h, -40 °C
1.4 Reagents: Ammonium chloride Solvents: Water
1.2 Catalysts: Cuprous iodide ; 15 min
1.3 Solvents: Tetrahydrofuran ; -40 °C; 4 h, -40 °C
1.4 Reagents: Ammonium chloride Solvents: Water
リファレンス
- A process for the preparation of venlafaxine, World Intellectual Property Organization, , ,
ごうせいかいろ 3
はんのうじょうけん
1.1 Reagents: Formic acid , Triethylamine Catalysts: Cobalt oxide (Co3O4) (on nitrogen doped graphene (carbon)) Solvents: tert-Butanol , Water ; 14 h, 100 °C
リファレンス
- Expedient Synthesis of N-Methyl- and N-Alkylamines by Reductive Amination using Reusable Cobalt Oxide NanoparticlesChemCatChem, 2018, 10(6), 1235-1240,
ごうせいかいろ 4
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Cobalt Solvents: Tetrahydrofuran , Water ; 24 h, 40 bar, 120 °C
リファレンス
- MOF-derived cobalt nanoparticles catalyze a general synthesis of aminesScience (Washington, 2017, 358(6361), 326-332,
ごうせいかいろ 5
はんのうじょうけん
1.1 Reagents: Potassium borohydride Solvents: Methanol ; rt → 0 °C; 0 - 5 °C; 5 °C → rt; 3 - 4 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
リファレンス
- Preparation of venlafaxine from 4-methoxyphenylacetonitrile, China, , ,
ごうせいかいろ 6
はんのうじょうけん
1.1 Catalysts: Nickel Solvents: Water ; 10 min, 60 °C
1.2 Reagents: Sodium borohydride ; 15 - 20 min, 60 °C; 1.5 h, 60 °C
1.2 Reagents: Sodium borohydride ; 15 - 20 min, 60 °C; 1.5 h, 60 °C
リファレンス
- A chemoselective deoxygenation of N-oxides by sodium borohydride-Raney nickel in waterTetrahedron Letters, 2010, 51(43), 5690-5693,
ごうせいかいろ 7
はんのうじょうけん
1.1 Solvents: Water ; 10 min, rt
1.2 pH 7, rt; 10 min, rt
1.3 rt; 10 min, rt; rt → 60 °C; 3 - 4 h, 60 °C; 60 °C → 100 °C; 95 - 100 °C; 100 °C → 20 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 10 - 13
1.2 pH 7, rt; 10 min, rt
1.3 rt; 10 min, rt; rt → 60 °C; 3 - 4 h, 60 °C; 60 °C → 100 °C; 95 - 100 °C; 100 °C → 20 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 10 - 13
リファレンス
- A process for the preparation of venlafaxine, India, , ,
ごうせいかいろ 8
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water ; > 1 min, rt
リファレンス
- Efficient resolution of venlafaxine and mechanism study via X-ray crystallographyChirality, 2018, 30(3), 268-274,
ごうせいかいろ 9
はんのうじょうけん
1.1 Reagents: Formic acid Solvents: Water ; 20 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled
リファレンス
- Preparation of (-)-venlafaxine and derivatives as neuronal monoamine reuptake inhibitors., World Intellectual Property Organization, , ,
ごうせいかいろ 10
はんのうじょうけん
1.1 Solvents: Water
リファレンス
- 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activityJournal of Medicinal Chemistry, 1990, 33(10), 2899-905,
ごうせいかいろ 11
はんのうじょうけん
1.1 Reagents: Formic acid Solvents: Water ; rt → 98 °C; 20 h, 98 °C; 98 °C → 10 °C
1.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; pH 7
1.3 Reagents: Ammonium hydroxide Solvents: Water ; pH 10 - 10.5
1.4 Reagents: Hydrochloric acid Solvents: Isopropanol ; pH 1 - 1.5, 30 °C; 30 °C → 60 °C; 60 - 90 min, 60 °C; 60 °C → 10 °C; 60 min, 10 °C
1.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; pH 7
1.3 Reagents: Ammonium hydroxide Solvents: Water ; pH 10 - 10.5
1.4 Reagents: Hydrochloric acid Solvents: Isopropanol ; pH 1 - 1.5, 30 °C; 30 °C → 60 °C; 60 - 90 min, 60 °C; 60 °C → 10 °C; 60 min, 10 °C
リファレンス
- A process for the preparation of venlafaxine and intermediates thereof, India, , ,
ごうせいかいろ 12
はんのうじょうけん
1.1 Reagents: Sodium carbonate Catalysts: Iron Solvents: Dimethyl sulfoxide , Water ; 24 h, 130 °C
リファレンス
- Convenient iron-catalyzed reductive aminations without hydrogen for selective synthesis of N-methylaminesNature Communications, 2017, 8(1), 1-9,
ごうせいかいろ 13
はんのうじょうけん
1.1 Reagents: Acetic acid Catalysts: Palladium Solvents: Water ; 30 min, rt → 5 °C
1.2 Reagents: Hydrogen ; 3.5 h, 12 bar, 5 - 15 °C
1.3 15 °C → 60 °C; 30 - 35 °C
1.2 Reagents: Hydrogen ; 3.5 h, 12 bar, 5 - 15 °C
1.3 15 °C → 60 °C; 30 - 35 °C
リファレンス
- Preparation of venlafaxine and its derivatives by in situ or one-pot method for hydrogenation of nitriles and reductive amination of formaldehyde and its equivalents, World Intellectual Property Organization, , ,
ごうせいかいろ 14
はんのうじょうけん
1.1 Reagents: Formic acid Solvents: Water ; 20 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled
リファレンス
- Preparation of derivatives of venlafaxine and their inhibition of neuronal monoamine reuptake, World Intellectual Property Organization, , ,
ごうせいかいろ 15
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Catalysts: Alumina (10 wt% Cu and 5 wt% Co) Solvents: Methanol ; 4 h, 190 °C
リファレンス
- Tunable mono- and di-methylation of amines with methanol over bimetallic CuCo nanoparticle catalystsGreen Chemistry, 2022, 24(15), 5965-5977,
ごうせいかいろ 16
はんのうじょうけん
1.1 Catalysts: Vitride Solvents: Tetrahydrofuran ; 0 °C; 6 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C
リファレンス
- Method of preparation venlafaxine and its salts as antidepressant, China, , ,
ごうせいかいろ 17
はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ; 30 min, rt
1.2 Reagents: Chlorotrimethylsilane ; rt; 3 h, reflux
1.3 Reagents: Acetic acid Solvents: Water
1.2 Reagents: Chlorotrimethylsilane ; rt; 3 h, reflux
1.3 Reagents: Acetic acid Solvents: Water
リファレンス
- Process for preparation of venlafaxine hydrochloride for use in medicine field, China, , ,
ごうせいかいろ 18
はんのうじょうけん
1.1 Solvents: 1,4-Dioxane , Water ; 5 min, rt; rt; 90 - 92 °C
リファレンス
- Process for preparation of venlafaxine and intermediates, World Intellectual Property Organization, , ,
ごうせいかいろ 19
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; 1 h, 10 °C
リファレンス
- Preparation and pharmaceutical formulation of enantiomers of O-desmethyl venlafaxine, United States, , ,
ごうせいかいろ 20
はんのうじょうけん
1.1 Reagents: Formic acid Solvents: Water ; 20 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled
リファレンス
- Preparation of derivatives of (+)-venlafaxine as inhibitors of neuronal monoamine reuptake., World Intellectual Property Organization, , ,
D,L-Venlafaxine Raw materials
- Venlafaxine hydrochloride
- 1-[2-AMINO-1-(4-METHOXYPHENYL)ETHYL]CYCLOHEXANOL HCl
- a-(1-Hydroxycyclohexyl)-4-Methoxy-N,N-Dimethylbenzeneacetamide
- 1-Oxaspiro[2.5]octane-2-methanamine, N,N-dimethyl-
- Venlafaxine N-Oxide
- 1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol
D,L-Venlafaxine Preparation Products
D,L-Venlafaxine 関連文献
-
Lu Sun,Liang Fang,Bin Lian,Jin-Jun Xia,Chan-juan Zhou,Ling Wang,Qiang Mao,Xin-Fa Wang,Xue Gong,Zi-Hong Liang,Shun-Jie Bai,Li Liao,Yu Wu,Peng Xie Mol. BioSyst. 2017 13 338
-
Lina Yin,Ruixue Ma,Bin Wang,Honglin Yuan,Gang Yu RSC Adv. 2017 7 8280
-
Karuna A. Rawat,Hirakendu Basu,Rakesh Kumar Singhal,Suresh Kumar Kailasa RSC Adv. 2015 5 19924
-
Peter Luger,Birger Dittrich,Reinhold Tacke Org. Biomol. Chem. 2015 13 9093
-
Arshad Ali,Muhammad Tahir Haseeb,Muhammad Ajaz Hussain,Ume Ruqia Tulain,Gulzar Muhammad,Irfan Azhar,Syed Zajif Hussain,Irshad Hussain,Naveed Ahmad RSC Adv. 2023 13 4932
-
Dylan O'Flynn,Jenny Lawler,Azeez Yusuf,Anne Parle-McDermott,Denise Harold,Thomas Mc Cloughlin,Linda Holland,Fiona Regan,Blánaid White Anal. Methods 2021 13 575
-
Katie McKenzie,Colin F. Moffat,Bruce Petrie Anal. Methods 2020 12 2881
-
Hongmei Yu,Yong Zhang,Baoxi Zhang,Ying Wang,Li Zhang,Hailu Zhang,Ningbo Gong,Yang Lu,Guanhua Du CrystEngComm 2021 23 2665
-
Liangwei Du,Xiaoling Wei,Xiangrong Lei,Lisheng Wang,Qi Gong,Xiaojun Wang Anal. Methods 2014 6 1108
-
Subhash P. Chavan,Kailash P. Pawar,Sumanta Garai RSC Adv. 2014 4 14468
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93413-69-5 (D,L-Venlafaxine) 関連製品
- 99300-78-4(Venlafaxine hydrochloride)
- 1062606-12-5((±)-Venlafaxine-d6 HCl (N,N-dimethyl-d6))
- 135308-74-6(rac N,O-Didesmethyl Venlafaxine)
- 93413-62-8(D,L-O-Desmethyl Venlafaxine)
- 149289-30-5(rac N-Desmethyl Venlafaxine)
- 93413-44-6(S-Venlafaxine)
- 142761-12-4((S)-(+)-O-Desmethyl Venlafaxine)
- 93413-46-8(R-Venlafaxine)
- 142761-11-3(R-(-)-O-Desmethyl Venlafaxine)
- 2138033-99-3(2-{[2-(Ethylsulfanyl)ethyl]amino}quinazoline-6-carboxylic acid)
推奨される供給者
atkchemica
(CAS:93413-69-5)D,L-Venlafaxine

清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:93413-69-5)D,L-Venlafaxine

清らかである:99%/99%/99%/99%/99%/99%/99%/99%
はかる:250mg/1g/5g/5mg/25mg/100mg/200mg/500mg
価格 ($):392.0/775.0/3798.0/154.0/270.0/356.0/267.0/449.0